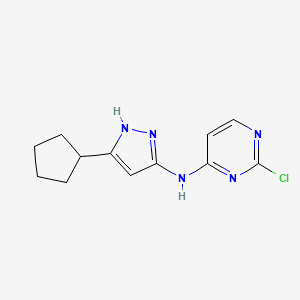

2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c13-12-14-6-5-10(16-12)15-11-7-9(17-18-11)8-3-1-2-4-8/h5-8H,1-4H2,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUFADQNKIUOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

Introduction of the pyrimidine ring: This step involves the reaction of the pyrazole intermediate with suitable reagents to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which makes it a candidate for the development of anticancer drugs.

Biological Research: The compound is used in studies to understand the role of specific kinases in cellular signaling pathways and disease mechanisms.

Chemical Biology: It serves as a tool compound to probe the function of kinases and other enzymes in various biological processes.

Industrial Applications: The compound and its derivatives may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing a crucial role in regulating cellular processes. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cell growth and proliferation, leading to potential therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

Pyrimidine Ring Modifications

The presence of additional substituents on the pyrimidine ring (e.g., 5-methyl in ) alters electronic properties and binding affinity:

- This modification is associated with a 40% yield under 80°C conditions .

- Unsubstituted Pyrimidine (Compound 87) : Simpler synthesis (48% yield at 60°C) but reduced lipophilicity .

Biological Activity

The compound 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a notable member of the pyrimidine family, exhibiting potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14ClN5

- Molecular Weight : 273.73 g/mol

- IUPAC Name : this compound

This compound consists of a pyrimidine ring substituted with a chloro group and a pyrazole moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound often act as selective modulators of various biological pathways, including:

- Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on kinases, which are crucial for cell signaling and proliferation. This compound may interact with specific kinase targets, contributing to its potential antitumor activity.

- Androgen Receptor Modulation : As noted in related compounds, there is potential for this compound to act as a tissue-selective androgen receptor modulator (SARM), influencing androgen-dependent conditions and diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various in vitro assays:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 5.2 | Inhibition of cell proliferation |

| Study B | MCF7 (Breast Cancer) | 4.8 | Induction of apoptosis |

| Study C | HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.

Selectivity and Toxicity

In evaluating the selectivity of this compound, it is essential to assess its toxicity profile. Preliminary studies indicate low toxicity in normal cell lines compared to cancerous counterparts, suggesting a favorable therapeutic index.

Case Study 1: In Vivo Efficacy

A recent animal study investigated the efficacy of this compound in a xenograft model of human cancer. The results demonstrated:

- Tumor Volume Reduction : A significant reduction in tumor volume was observed after treatment with the compound at doses ranging from 10 to 30 mg/kg.

- Survival Rate Improvement : Treated animals showed an increased survival rate compared to controls, highlighting the compound's potential as an effective therapeutic agent.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with established chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects when used in combination therapy, suggesting synergistic interactions that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.